molecular formula C7H16N2O B13201153 4-Methyl-2-(methylamino)pentanamide

4-Methyl-2-(methylamino)pentanamide

Cat. No.: B13201153
M. Wt: 144.21 g/mol
InChI Key: FBFNXGHTGRJJHX-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylamino)pentanamide is a chemical compound with the CAS Number 1218253-10-1 and the molecular formula C7H16N2O . It has a molecular weight of 144.21 g/mol . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic purposes. As a building block in organic synthesis, this compound shares structural features with N-methylamino acids, which are known to be challenging to incorporate into peptides . Peptides rich in N-methylamino acids are of significant interest in pharmaceutical research for their potential to improve metabolic stability and membrane permeability, which is a key factor in projects such as the development of compounds for blood-brain barrier transport . Researchers can utilize this chemical in the exploration of novel peptide mimetics and other bioactive small molecules. The SMILES notation for this molecule is CNC(C(N)=O)CC(C)C . For complete handling and safety information, please refer to the Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

4-methyl-2-(methylamino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)4-6(9-3)7(8)10/h5-6,9H,4H2,1-3H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFNXGHTGRJJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves:

  • Formation of the pentanamide backbone via amidation of appropriate carboxylic acid derivatives.
  • Introduction of the methylamino substituent at the 2-position through reductive amination or direct amide coupling with methylamino precursors.
  • Protection and deprotection steps to control selectivity when chiral centers or sensitive groups are present.

Detailed Method from Patent Literature

A representative and detailed synthetic process is described in patent WO2016046843A1, which although focused on a more complex peptide-like molecule, includes preparation steps relevant to this compound derivatives:

  • Amidation Reaction: Starting from (S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid, the acid is activated using isobutyl chloroformate and 4-methylmorpholine at low temperatures (-20 to -15 °C) to form an active ester intermediate.
  • Coupling with Amino Ester: The activated ester is reacted with (S)-methyl 2-amino-3-phenylpropanoate hydrochloride in the presence of triethylamine under nitrogen atmosphere, maintaining temperature control to ensure selectivity.
  • Workup and Purification: The reaction mixture is extracted with dichloromethane, washed sequentially with water, acid, bicarbonate, and salt solutions, dried over sodium sulfate, and concentrated under vacuum. Crystallization is induced by adding hexane, yielding the product with approximately 74% yield.
  • Deprotection and Further Coupling: Boc protecting groups are removed using trifluoroacetic acid, followed by neutralization and coupling with other amino acid derivatives using hydroxybenzotriazole and benzotriazolyl reagents to extend the peptide chain or modify the amide structure.

This method emphasizes the importance of temperature control, stoichiometric balance, and purification steps to achieve high purity and yield of the target amide compound.

Amidation via Ester and Aniline Derivatives

Another related method involves amidation of esters with amines under reflux conditions:

  • Reaction of Isobutyryl Methyl Acetate with Aniline: The ester undergoes amidation with aniline in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst at temperatures ranging from 80 to 120 °C.
  • Removal of By-products: Methyl alcohol generated during the reaction is removed by atmospheric pressure reflux or distillation to drive the reaction forward.
  • Purification: After reaction completion, vacuum distillation recovers unreacted aniline and ester, and the residue is purified by crystallization from a mixture of oil, water, and hydrochloric acid.
  • Yield and Purity: The method achieves over 98% purity and yields above 96% for related amide compounds, indicating high efficiency and scalability.

While this method is described for a structurally related amide (4-methyl-3-oxo-N-phenyl-pentanamide), the principles apply to the synthesis of this compound by substituting appropriate amines and esters.

Chemical Properties Relevant to Preparation

Understanding the compound's chemical properties aids in optimizing synthesis:

Property Value
Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 4
Topological Polar Surface Area 55.1 Ų
Solubility Powder form, soluble in organic solvents
Stability Stable under controlled temperature (4 °C recommended for storage)

These properties suggest moderate polarity and the presence of functional groups amenable to amidation and methylation reactions.

Summary of Preparation Methods

Step Reagents/Conditions Key Notes Yield (%) Reference
Activation of carboxylic acid Isobutyl chloroformate, 4-methylmorpholine, DCM, -20 to -15 °C Formation of active ester -
Amidation with amino ester (S)-Methyl 2-amino-3-phenylpropanoate, triethylamine, 0 to 5 °C Controlled temperature critical 74
Deprotection of Boc group Trifluoroacetic acid, DCM, 0 to 30 °C Removal of protecting groups -
Amidation with amino acid Boc-L-Homophenyl alanine, HOBt, phosphonium salt, DMF, -5 to 0 °C Peptide extension step 85
Amidation via ester and aniline Isobutyryl methyl acetate, aniline, DMAP, 80-120 °C reflux Removal of methanol by distillation 96+

Analytical and Purification Techniques

  • Extraction: Dichloromethane extraction followed by washes with aqueous acid, bicarbonate, and brine ensures removal of impurities.
  • Drying: Sodium sulfate drying removes residual water.
  • Vacuum Distillation: Concentrates the product and recovers solvents.
  • Crystallization: Use of hexane or ethanol-water mixtures induces crystallization for purification.
  • HPLC Analysis: Confirms purity exceeding 98% in optimized protocols.

Biological Activity

4-Methyl-2-(methylamino)pentanamide, also known as this compound hydrochloride, is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6_6H14_{14}N2_2O
  • Molecular Weight : 114.19 g/mol

This compound features a pentanamide backbone with a methyl group and a methylamino substituent, which may influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. The presence of the amine group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

  • Receptor Interactions :
    • The compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions.
    • It has been noted to exhibit affinity for adrenergic receptors, which are involved in the fight-or-flight response.
  • Enzymatic Activity :
    • Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, thereby affecting the bioavailability of other compounds or endogenous substrates.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Stimulatory Effects : It has been observed to enhance alertness and energy levels in experimental models.
  • Potential Antidepressant Activity : Some studies suggest that it may possess antidepressant-like effects, warranting further investigation into its use for mood disorders.
  • Cognitive Enhancement : There is emerging evidence that this compound could improve cognitive functions such as memory and learning.

In Vivo Studies

A series of in vivo studies have been conducted to evaluate the effects of this compound:

  • Animal Models :
    • In rodent models, administration of the compound led to increased locomotor activity, suggesting stimulant properties.
    • Behavioral assays indicated improvements in memory retention compared to control groups.
  • Dose-Response Relationships :
    • Studies demonstrated a dose-dependent increase in activity levels, with optimal effects observed at moderate dosages (5-10 mg/kg).

In Vitro Studies

Research has also focused on the compound's effects at the cellular level:

  • Cell Culture Experiments :
    • In cultured neuronal cells, this compound enhanced synaptic plasticity markers, indicating potential neuroprotective effects.
    • The compound was found to modulate calcium ion influx, which is critical for neurotransmitter release.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Stimulatory EffectsIncreased locomotion in rodents
Antidepressant ActivityImproved mood-related behaviors
Cognitive EnhancementEnhanced memory retention
Enzymatic InhibitionModulation of metabolic pathways

Comparison with Similar Compounds

Key Findings and Trends

Impact of Substituents on Biological Activity

  • ENaC Activation : The indolyl-thio substituent in N-(2-hydroxyethyl)-4-methyl-2-((4-methyl-1H-indol-3-yl)thio)pentanamide enhances ENaC activation, likely due to hydrophobic interactions with channel domains .
  • Anthelmintic Activity : The 4-methoxyphenyl group in N-(4-methoxyphenyl)pentanamide improves pharmacokinetic properties compared to albendazole, reducing metabolic instability .
  • Calcium Channel Antagonism : The bis(4-fluorophenyl)butyl group in the calcium channel antagonist increases lipophilicity, enhancing blood-brain barrier penetration for neuropathic pain relief .

Stereochemical Considerations The (S)-configuration in 4-methyl-2-(methylamino)pentanamide derivatives (e.g., compound 1a) is critical for synthetic utility, as it directs regioselectivity in cyclization reactions .

Potency vs. Selectivity Trade-offs L-833905, a CatK inhibitor, shows high enzymatic potency (IC₅₀: 0.1 µM) but reduced efficacy in functional bone resorption assays due to off-target effects .

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